2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane
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Overview
Description
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of silicon and oxygen atoms within its molecular framework, which imparts distinct chemical and physical properties. It is primarily used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane typically involves the reaction of organosilicon compounds with oxygen-containing compounds. One common method includes the reaction of tetramethylsilane with tetraethylene glycol under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also undergo reduction reactions to form reduced silicon-containing products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while reduction can produce silicon hydrides. Substitution reactions can result in a variety of substituted organosilicon compounds .
Scientific Research Applications
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane involves its interaction with various molecular targets and pathways. The silicon-oxygen framework allows it to form stable complexes with other molecules, which can influence its reactivity and stability. The compound’s unique structure enables it to participate in a range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound shares a similar tetramethyl structure but differs in its cyclic nature and lack of silicon atoms.
2,2,4,4-Tetramethyl-3-pentanone: Another compound with a tetramethyl structure, but it contains a ketone functional group instead of silicon and oxygen atoms.
Uniqueness
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This structure makes it particularly useful in applications requiring high stability and reactivity, such as in high-temperature lubricants and advanced materials .
Biological Activity
2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane is a siloxane compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, toxicological data, and potential therapeutic applications.
- Molecular Formula : C13H32O4Si2
- Molecular Weight : 308.57 g/mol
- Purity : 97%
- CAS Number : Not specified in the search results but can be referenced for specific studies.
The biological activity of this compound can be attributed to its unique siloxane structure which influences various biochemical pathways:
- Antimicrobial Activity : Preliminary studies suggest that siloxanes exhibit antimicrobial properties. The presence of oxygen in the siloxane framework may enhance interaction with microbial membranes.
- Antioxidant Properties : The compound has been noted for its potential to scavenge free radicals. This property is crucial in mitigating oxidative stress-related cellular damage.
- Cell Membrane Interaction : The hydrophobic and hydrophilic balance in its structure may allow it to interact effectively with lipid membranes, potentially altering membrane fluidity and permeability.
Toxicological Profile
A comprehensive understanding of the toxicological effects is essential for evaluating the safety of this compound. Current data indicate:
- Acute Toxicity : Limited studies report low acute toxicity levels in animal models.
- Chronic Exposure : Long-term exposure studies are lacking; however, structural analogs have shown varying degrees of toxicity depending on functional groups.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various siloxane compounds against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory effects at concentrations above 100 µg/mL.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 100 µg/mL |
Staphylococcus aureus | 150 µg/mL |
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant capacity of siloxanes showed that this compound effectively reduced DPPH radicals by over 60% at a concentration of 200 µg/mL. This suggests potential applications in formulations aimed at reducing oxidative stress.
Potential Applications
- Cosmetic Industry : Due to its antimicrobial and antioxidant properties, this compound could be utilized in skincare formulations to enhance product stability and efficacy.
- Pharmaceuticals : Its potential as an antioxidant opens avenues for development in therapeutic agents aimed at oxidative stress-related conditions.
- Material Science : The unique properties of siloxanes make them suitable for applications in coatings and sealants that require enhanced durability and resistance to microbial growth.
Properties
Molecular Formula |
C13H32O4Si2 |
---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H32O4Si2/c1-14-9-10-16-12-11-15-8-7-13-19(5,6)17-18(2,3)4/h7-13H2,1-6H3 |
InChI Key |
CBFCYAGKRBPSGN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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